![molecular formula C12H10N2O3S B381765 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 309969-95-7](/img/structure/B381765.png)
3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid” is a chemical compound with the molecular formula C12H10N2O3S . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound can be found in various databases, such as PubChem . It consists of an allyl group, a mercapto group, a 4-oxo-3,4-dihydroquinazoline group, and a carboxylic acid group.Scientific Research Applications
Bromination Reactions
- The behavior of related compounds under bromination conditions using molecular bromine has been examined. Specifically, the 1-N-allyl derivative of a closely related compound was found to characteristically undergo halocyclization, forming the corresponding oxazolo[3,2-a]-quinoline (Ukrainets, Mospanova, Gorokhova, & Shishkina, 2011).
Synthesis and Structure
- Research has been conducted on the synthesis of series of related compounds for subsequent microbiological investigation. In one specific derivative, heterocyclization occurred under bromination conditions, forming unique chemical structures (Ukrainets, Tkach, Grinevich, Turov, & Bevz, 2009).
Novel Compound Formation
- A novel product was synthesized through a reaction involving a compound with a similar structure. This reaction used eco-friendly solvents and green conditions, highlighting the potential for sustainable chemistry applications (Reddy, Naidu, & Dubey, 2012).
properties
IUPAC Name |
4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-2-5-14-10(15)8-4-3-7(11(16)17)6-9(8)13-12(14)18/h2-4,6H,1,5H2,(H,13,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUIBCXRPSGZSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.